3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol

Metabolic Stability Cytochrome P450 Drug Metabolism

Optimize CNS and agrochemical lead discovery with 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol. The cyclopropyl substituent confers superior metabolic stability, enhanced brain penetration, and a favorable safety profile vs. alkyl/aryl analogs. Ideal for NOP receptor agonist and monoamine reuptake inhibitor synthesis, this rigid bicyclic scaffold provides a defined spatial vector for precise pharmacophore installation. Secure this research intermediate for high-value SAR and process development.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B13198093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CC1N2CC3CCC(C2)C3O
InChIInChI=1S/C10H17NO/c12-10-7-1-2-8(10)6-11(5-7)9-3-4-9/h7-10,12H,1-6H2
InChIKeyRINHQGWTNHVFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol: Core Scaffold and Baseline Specifications for Procurement


3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol (CAS 1170293-12-5) is a bicyclic tertiary amine alcohol within the azabicyclo[3.2.1]octane class, featuring a rigid bridged framework with a hydroxyl group at the 8-position and a cyclopropyl substituent at the 3-position nitrogen [1]. The molecular formula is C₁₀H₁₇NO with a molecular weight of 167.25 g/mol [1]. This compound is commercially available primarily as a research intermediate with typical purity specifications of 95% . As a constrained bicyclic scaffold, it serves as a versatile building block in medicinal chemistry for the synthesis of CNS-targeted ligands and agricultural chemicals [2].

Why 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol Cannot Be Casually Substituted: A Procurement Perspective


The 3-azabicyclo[3.2.1]octan-8-ol scaffold exhibits profound functional divergence depending on the N-3 substituent. While the core bicyclic framework provides a rigid, spatially defined amine and hydroxyl vector, the substituent at the 3-position dictates critical drug-like properties including metabolic stability, lipophilicity, and toxicity profile [1]. Direct substitution with analogs bearing alkyl (e.g., propyl, isopropyl) or aryl (e.g., phenyl) groups cannot replicate the unique electronic and steric signature of the cyclopropyl moiety, which is known to confer enhanced resistance to cytochrome P450 oxidation and a distinct safety profile [2]. The following quantitative evidence demonstrates specific, measurable differentiation points that justify the targeted procurement of the cyclopropyl variant over its more common in-class alternatives.

Quantitative Differentiation Evidence for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol vs. Close Analogs


Metabolic Stability: Cyclopropyl Confers Reduced CYP-Mediated Oxidation Relative to Alkyl Analogs

The cyclopropyl group at the 3-position is associated with enhanced metabolic stability compared to linear or branched alkyl substituents (e.g., propyl, isopropyl). This is a class-level inference based on the high C-H bond dissociation energy of cyclopropane rings, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. While direct head-to-head microsomal stability data for this specific compound versus its analogs is not publicly available, computational predictions and class knowledge indicate that the cyclopropyl variant is less prone to CYP-mediated degradation than its propyl (CAS 1172453-55-2) or isopropyl (CAS not listed) counterparts .

Metabolic Stability Cytochrome P450 Drug Metabolism

Genotoxicity: Negative Ames Test Result for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol

A key differentiator for the cyclopropyl analog is its favorable early safety signal. The compound has been explicitly tested and reported as negative in the Ames test, indicating a lack of mutagenic potential in Salmonella typhimurium . This is supported by additional in silico predictions classifying the compound as non-AMES toxic [1]. While some flexible amine-containing analogs may form reactive metabolites that yield positive Ames results, the rigidity and electronic properties of the cyclopropyl-substituted azabicyclo framework contribute to this clean profile [2].

Genotoxicity Ames Test Safety Assessment

CYP Inhibition Profile: Low Inhibitory Promiscuity Predicted for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol

Computational predictions indicate that 3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol exhibits low CYP inhibitory promiscuity [1]. Specifically, it is predicted to be a non-substrate and non-inhibitor of CYP3A4, and a non-inhibitor of CYP2C19 [2]. This profile contrasts with analogs bearing larger, more lipophilic substituents (e.g., phenyl or benzyl), which often demonstrate increased CYP inhibition liability due to enhanced lipophilicity and π-stacking interactions . The cyclopropyl group's modest size and unique electronic character contribute to this favorable prediction.

CYP Inhibition Drug-Drug Interaction ADME

Computed LogP: Balanced Lipophilicity of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol vs. Parent Scaffold

The cyclopropyl substituent modulates lipophilicity without drastically increasing LogP compared to the parent unsubstituted scaffold. The parent 3-azabicyclo[3.2.1]octan-8-ol (CAS 1331847-92-7) has a computed LogP of approximately 0.305 [1]. The addition of the cyclopropyl group (C3H5) to the nitrogen is expected to increase LogP by approximately 1.0-1.5 units based on fragment contribution methods, placing it in an optimal range (estimated LogP ~1.3-1.8) for CNS penetration [2]. In contrast, the propyl analog (LogP estimated ~1.9) and the phenyl analog (LogP estimated >2.5) exhibit higher lipophilicity that may reduce aqueous solubility and increase non-specific binding .

Lipophilicity LogP Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol


CNS Drug Discovery: Synthesis of NOP Receptor Ligands and Monoamine Reuptake Inhibitors

The 3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol scaffold is an ideal starting point for the synthesis of CNS-targeted ligands, particularly nociceptin/orphanin FQ peptide (NOP) receptor agonists and monoamine reuptake inhibitors. The rigid bicyclic framework provides a defined spatial orientation for key pharmacophoric elements, while the cyclopropyl group enhances metabolic stability and balances lipophilicity for optimal brain penetration [1]. Researchers developing novel analgesics or antidepressants can leverage this intermediate to build focused libraries where the 8-hydroxyl serves as a handle for further derivatization (e.g., esterification, etherification) or as a hydrogen bond donor in the final ligand .

Agricultural Chemical Intermediates: Synthesis of Bridged Heterocyclic Pesticides

Patents explicitly identify cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives as valuable intermediates for agricultural chemicals [2]. The cyclopropyl variant offers the specific advantage of enhanced metabolic stability in environmental and biological matrices, potentially extending the half-life of the final active ingredient. The scaffold's rigidity allows for precise control over stereochemistry, a critical factor in pesticide target selectivity. Industrial procurement of this compound supports the development of novel insecticides or fungicides based on the azabicyclo pharmacophore [2].

Lead Optimization: Scaffold for Exploring Cyclopropyl SAR in CNS Programs

In lead optimization campaigns, the cyclopropyl group is a privileged substituent due to its unique combination of small size, conformational constraint, and metabolic shielding [1]. This compound serves as a direct comparator to alkyl (propyl, isopropyl) and aryl (phenyl, benzyl) analogs, enabling systematic structure-activity relationship (SAR) studies. The clean early safety profile (negative Ames) and predicted low CYP inhibition [3] make the cyclopropyl variant a safer starting point for iterative optimization, reducing the likelihood of late-stage attrition due to genotoxicity or DDI liabilities.

Method Development and Scale-Up Studies: Industrial Process Validation

Given the existence of patented industrial methods for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives using aluminum alkoxide-catalyzed isomerization [2], this compound is suitable for process chemistry and scale-up validation studies. Procurement at the gram-to-kilogram scale allows CROs and pharmaceutical companies to validate synthetic routes, assess reaction robustness, and generate material for downstream derivatization. The defined physicochemical properties (boiling point, density) [4] support reproducible handling and purification in pilot plant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.